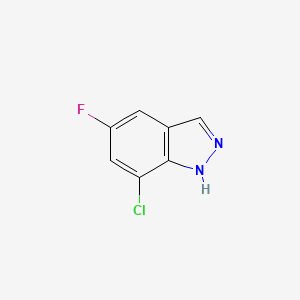

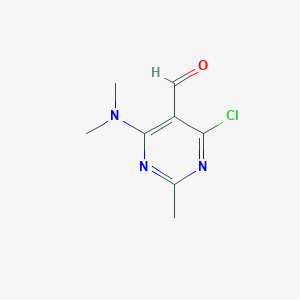

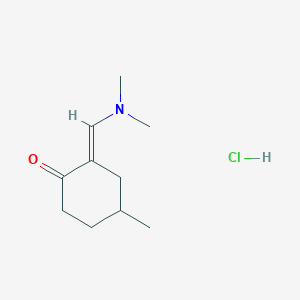

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline

Vue d'ensemble

Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex and varies based on the specific compound .Chemical Reactions Analysis

Quinoxaline derivatives can participate in a variety of chemical reactions. For example, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary greatly depending on the specific compound .Applications De Recherche Scientifique

Antimicrobial Activity

Quinoxaline derivatives, including 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline , have been identified as potent antimicrobial agents. They exhibit a broad spectrum of activity against various bacteria, fungi, and viruses. The trifluoromethyl groups contribute to the compound’s ability to penetrate microbial cell walls and disrupt vital biological processes .

Anticancer Properties

Research has shown that quinoxaline compounds can play a significant role in cancer treatment. They can inhibit the growth of cancerous cells by interfering with DNA replication and repair mechanisms. The electron-withdrawing nature of the trifluoromethyl groups may enhance the compound’s cytotoxicity against tumor cells .

Antiviral Uses

The structural motif of quinoxalines is crucial in the design of antiviral drugs2-Methyl-5,8-bis(trifluoromethyl)quinoxaline could be used in the synthesis of novel compounds with the potential to treat viral infections, including HIV and influenza, by blocking the replication of viral particles within host cells .

Anti-inflammatory Applications

Quinoxaline derivatives are known for their anti-inflammatory effects. They can modulate the body’s immune response and reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines. This makes them valuable in the treatment of chronic inflammatory diseases .

Antioxidant Effects

The quinoxaline nucleus has been associated with antioxidant properties. These compounds can neutralize free radicals and protect cells from oxidative stress, which is implicated in various degenerative diseases, including neurodegenerative disorders .

Agricultural Chemicals

Quinoxaline derivatives are utilized in agriculture as pesticides and fungicides. Their chemical structure allows them to interfere with the life cycle of pests and plant pathogens, providing protection to crops and improving yield .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-5,8-bis(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2/c1-5-4-18-8-6(10(12,13)14)2-3-7(9(8)19-5)11(15,16)17/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNSUWDWASXAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2N=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

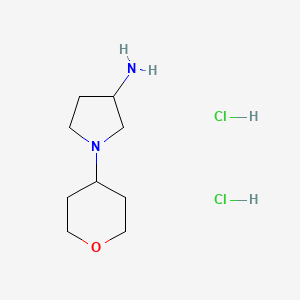

![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)

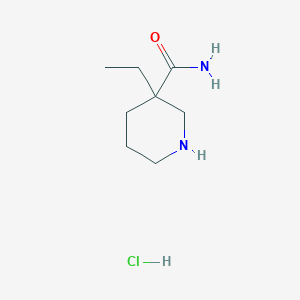

![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)